Elacestrant-d10
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Overview
Description
Elacestrant-d10 is a deuterated form of Elacestrant, a selective estrogen receptor degrader. Elacestrant is a nonsteroidal oral compound developed for the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. It works by binding to the estrogen receptor, blocking its activity, and promoting its degradation, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elacestrant-d10 involves multiple steps, including the introduction of deuterium atoms to enhance its metabolic stability. The synthetic route typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. Key steps include the preparation of deuterated intermediates, purification through chromatography, and final formulation into a stable product .
Chemical Reactions Analysis
Types of Reactions: Elacestrant-d10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with enhanced stability .
Scientific Research Applications
Elacestrant-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium substitution on chemical reactions and stability.
Biology: Investigated for its role in modulating estrogen receptor activity and its potential therapeutic effects.
Medicine: Developed as a treatment for estrogen receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, showing promise in clinical trials.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors
Mechanism of Action
Elacestrant-d10 exerts its effects by binding to the estrogen receptor-alpha, blocking its transcriptional activity, and promoting its degradation. This leads to the inhibition of estrogen-mediated growth signaling in breast cancer cells. The compound acts as a selective estrogen receptor degrader, effectively reducing the levels of estrogen receptor-alpha and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Fulvestrant: Another selective estrogen receptor degrader, but not orally bioavailable.
Amcenestrant: A selective estrogen receptor degrader currently in clinical trials.
Giredestrant: Another selective estrogen receptor degrader in clinical development.
Camizestrant: A selective estrogen receptor degrader in phase III clinical trials
Comparison: Elacestrant-d10 is unique due to its deuterated form, which enhances its metabolic stability and bioavailability. Unlike Fulvestrant, this compound is orally bioavailable, making it more convenient for patients. Additionally, this compound has shown improved pharmacokinetics and enhanced inhibition of estrogen receptor activity compared to other selective estrogen receptor degraders .
Properties
Molecular Formula |
C30H38N2O2 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[2,3,5,6-tetradeuterio-4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i6D,7D,8D,9D,12D,13D,14D,15D,19D,20D |
InChI Key |
SIFNOOUKXBRGGB-LOKZCMCFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=C(C(=C(C(=C4[2H])[2H])CCNCC)[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Origin of Product |
United States |
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